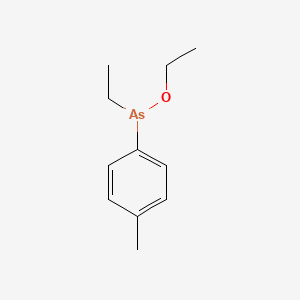
Ethyl ethyl(4-methylphenyl)arsinite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl ethyl(4-methylphenyl)arsinite is an organoarsenic compound that features an ethyl group and a 4-methylphenyl group bonded to an arsenic atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl ethyl(4-methylphenyl)arsinite can be synthesized through several methods. One common approach involves the reaction of ethyl(4-methylphenyl)arsine with ethyl halides under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Ethyl ethyl(4-methylphenyl)arsinite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: Reduction reactions can convert it back to its elemental form.
Substitution: The ethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products Formed
Oxidation: Arsenic oxides and other oxidized derivatives.
Reduction: Elemental arsenic and simpler organoarsenic compounds.
Substitution: Various substituted organoarsenic compounds depending on the reagents used.
Scientific Research Applications
Ethyl ethyl(4-methylphenyl)arsinite has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialized materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism by which ethyl ethyl(4-methylphenyl)arsinite exerts its effects involves interactions with cellular components and enzymes. The compound can bind to proteins and other biomolecules, affecting their function and activity. It may also interfere with cellular signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl(4-methylphenyl)arsine: A precursor in the synthesis of ethyl ethyl(4-methylphenyl)arsinite.
Methyl(4-methylphenyl)arsine: Similar structure but with a methyl group instead of an ethyl group.
Phenylarsine oxide: Another organoarsenic compound with different substituents.
Uniqueness
This compound is unique due to its specific combination of ethyl and 4-methylphenyl groups attached to the arsenic atom. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
81906-18-5 |
|---|---|
Molecular Formula |
C11H17AsO |
Molecular Weight |
240.17 g/mol |
IUPAC Name |
ethoxy-ethyl-(4-methylphenyl)arsane |
InChI |
InChI=1S/C11H17AsO/c1-4-12(13-5-2)11-8-6-10(3)7-9-11/h6-9H,4-5H2,1-3H3 |
InChI Key |
KFQFDXVPJKETIU-UHFFFAOYSA-N |
Canonical SMILES |
CCO[As](CC)C1=CC=C(C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















